Cas no 1019100-36-7 (3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine)

3-(4-Cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core functionalized with a cyclopentanecarbonyl-substituted piperazine moiety and a pyrazole group. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for targeting kinase or receptor interactions due to its dual heterocyclic motifs. The cyclopentanecarbonyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole moiety offers hydrogen-bonding capabilities for selective binding. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s balanced physicochemical properties suggest suitability for preclinical development, particularly in CNS or oncology research.
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine structure
1019100-36-7 structure
Product Name:3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
CAS No:1019100-36-7
MF:C17H22N6O
MW:326.396182537079
CID:6380653
PubChem ID:25667668
Update Time:2025-06-09

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
    • cyclopentyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • Methanone, cyclopentyl[4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl]-
    • F2318-0009
    • (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclopentyl)methanone
    • AKOS024638484
    • 1019100-36-7
    • Inchi: 1S/C17H22N6O/c24-17(14-4-1-2-5-14)22-12-10-21(11-13-22)15-6-7-16(20-19-15)23-9-3-8-18-23/h3,6-9,14H,1-2,4-5,10-13H2
    • InChI Key: MQNSHDBJIYXBKB-UHFFFAOYSA-N
    • SMILES: C(C1CCCC1)(N1CCN(C2=NN=C(N3C=CC=N3)C=C2)CC1)=O

Computed Properties

  • Exact Mass: 326.18550935g/mol
  • Monoisotopic Mass: 326.18550935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 606.7±55.0 °C(Predicted)
  • pka: 4.26±0.10(Predicted)

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pricemore >>

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Additional information on 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Professional Introduction to Compound with CAS No. 1019100-36-7 and Product Name: 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

The compound with the CAS number 1019100-36-7 and the product name 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this molecule incorporates both piperazine and pyrazole moieties, which are well-documented for their role in modulating various biological pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique interactions between these heterocyclic systems. The presence of a cyclopentanecarbonyl group in the molecular structure not only contributes to its stability but also influences its electronic properties, making it a promising candidate for further investigation. This compound's design is inspired by the principle of structure-activity relationship (SAR), where modifications at specific positions can lead to enhanced biological activity.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The piperazine moiety is particularly noteworthy, as it has been extensively studied for its ability to interact with neurotransmitter receptors. Specifically, piperazine derivatives have shown promise in modulating serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The pyrazole ring further enhances the compound's pharmacological profile by providing additional binding sites for biological targets.

Recent studies have demonstrated that compounds incorporating both piperazine and pyrazole moieties exhibit significant therapeutic potential. For instance, derivatives of this class have been reported to possess antioxidant and anti-inflammatory properties, which are crucial in managing chronic diseases. The cyclopentanecarbonyl group adds another layer of complexity, as it can influence metabolic stability and bioavailability. This makes 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine an intriguing subject for further pharmacokinetic studies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core heterocyclic framework. These methods not only enhance efficiency but also minimize unwanted side products, which is critical for pharmaceutical applications.

From a computational chemistry perspective, the molecular modeling of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has revealed several key insights into its binding interactions. Studies using molecular dynamics simulations have shown that this compound can form stable complexes with target proteins, suggesting its potential as a lead compound for drug development. The binding affinity and selectivity of these interactions are critical factors that determine the compound's efficacy and safety profile.

Furthermore, the environmental impact of synthesizing and utilizing this compound has been carefully evaluated. Modern green chemistry principles have been applied to minimize waste and reduce energy consumption during production. This aligns with global efforts to develop sustainable pharmaceuticals that are both effective and environmentally friendly.

In conclusion, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine represents a promising candidate for further therapeutic development. Its unique structural features and demonstrated biological activity make it a valuable asset in medicinal chemistry research. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.

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